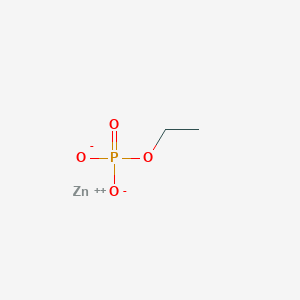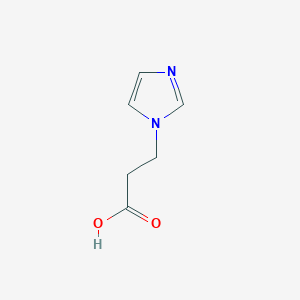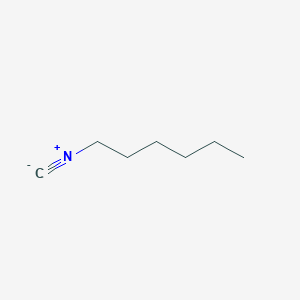
Hexil isocianuro
Descripción general
Descripción
Hexyl isocyanide is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.
The exact mass of the compound Hexyl isocyanide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Heterociclos
El hexil isocianuro se puede utilizar en reacciones multicomponentes para sintetizar varios compuestos heterocíclicos . Los isocianuros son sintonizadores privilegiados en estas reacciones, que permiten la creación de estructuras complejas a partir de materiales de partida simples .
Transformaciones Orgánicas
Los isocianuros, incluido el this compound, se han aplicado ampliamente en reacciones orgánicas para crear un amplio espectro de compuestos orgánicos notables . Su versatilidad y eficacia han sido confirmadas por los químicos a lo largo de los años .
Reacciones Multicomponentes
El this compound se puede utilizar en reacciones multicomponentes basadas en isocianuro (I-MCR). Estas reacciones se han informado, como una nueva modificación de las reacciones de condensación de Ugi, post-Ugi, Passerini y Groebke-Blackburn-Bienayme .
4. Síntesis de compuestos notables farmacéutica e industrialmente Las reacciones multicomponentes basadas en isocianuro (I-MCR) se han utilizado para la síntesis de diversos tipos de compuestos heterocíclicos y orgánicos lineales notables farmacéutica e industrialmente .
5. Síntesis de andamios de péptidos y pseudopeptidos Las reacciones multicomponentes basadas en isocianuro (I-MCR) se han utilizado para la síntesis de valiosos andamios de péptidos y pseudopeptidos .
6. Inmovilización de enzimas y funcionalización de materiales Las reacciones multicomponentes basadas en isocianuro (I-MCR) se han utilizado para la inmovilización de enzimas y la funcionalización de materiales con propiedades ajustables .
Polimerización y ciencia de materiales
Las grandes aplicaciones de las reacciones de Passerini y Ugi en el campo de la polimerización y la ciencia de materiales arrojan nueva luz sobre la importancia de los isocianuros en la química multicomponente .
Análisis Bibliométrico
Un reciente análisis bibliométrico utilizando Sci-Finder reveló que los isocianuros se mencionan en >21 000 publicaciones, excluyendo patentes
Mecanismo De Acción
Target of Action
Hexyl isocyanide primarily targets the respiratory system . It is known to cause respiratory sensitization, leading to conditions such as asthma and inflammation in the respiratory tract .
Mode of Action
Isocyanides, including hexyl isocyanide, are highly reactive compounds that can interact with a variety of reagents, including electrophiles, nucleophiles, and even radicals . They are known for their metal coordinating properties, which likely play a role in their biological activity .
Biochemical Pathways
Isocyanides are known to be involved in a variety of reactions, including base-catalyzed reactions with hydrogen-acidic compounds . They can also undergo thermal rearrangement, with aromatic isocyanides isomerizing about 10 times faster than aliphatic isocyanides .
Pharmacokinetics
It’s worth noting that isocyanides have been erroneously considered too reactive or metabolically unstable, which has restricted their use .
Result of Action
Exposure to hexyl isocyanide can lead to severe health effects, including asthma, inflammation in the respiratory tract, and potentially cancer . It is also known to cause skin sensitization .
Action Environment
Environmental factors can significantly influence the action of hexyl isocyanide. For instance, isocyanide-based multicomponent reactions can be accelerated in water due to the hydrophobic effect . Additionally, airborne isocyanates, including hexyl isocyanide, can be sampled in fire effluent during the early stages of fire development .
Safety and Hazards
Direcciones Futuras
The potential of multicomponent reactions involving isocyanides has not been fully exploited. Future directions include exploring chiral frameworks, DNA-encoded libraries, eco-friendly synthesis, and chiral auxiliary reactions . The use of visible light photocatalysis in isocyanide-based multicomponent reactions is also a promising area of research .
Propiedades
IUPAC Name |
1-isocyanohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCOFYWVBNFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329642 | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-23-9 | |
| Record name | Hexyl isocyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does steric hindrance play in the binding of hexyl isocyanide to hemoglobin?
A2: Steric hindrance plays a crucial role, especially in the α subunits of hemoglobin. As the alkyl side chain of the isocyanide lengthens, a notable increase in the energy barrier for binding to the T state (low affinity state) of the α subunit occurs. This suggests that steric interactions between the larger isocyanide, such as hexyl isocyanide, and the amino acid residues surrounding the heme iron's binding site contribute significantly to the cooperative binding behavior of hemoglobin. []
Q2: Does the hydrophobicity of hexyl isocyanide influence its interaction with hemoglobin?
A3: Yes, the hydrophobicity of alkyl isocyanides, including hexyl isocyanide, plays a role in their binding to proteins like cytochrome c'. Studies show an increase in binding affinity for cytochrome c' as the alkyl chain length increases from ethyl to n-hexyl isocyanide. This trend is attributed to the favorable partitioning of the increasingly hydrophobic ligand into the equally hydrophobic heme coordination site of the protein. []
Q3: How do the binding kinetics of hexyl isocyanide to isolated hemoglobin subunits compare to its binding to intact hemoglobin?
A4: Studies using stopped-flow techniques reveal that both isolated α and β subunits of hemoglobin demonstrate a distinct pattern in their association rate constants with a range of alkyl isocyanides, including hexyl isocyanide. The fastest association rates are observed with methyl and hexyl isocyanide, while n-propyl isocyanide exhibits the slowest association rate. These findings highlight the complex interplay of steric and hydrophobic effects in ligand binding to hemoglobin. []
Q4: Are there computational studies that support the experimental findings on hexyl isocyanide binding to biological targets?
A5: While not directly focused on hemoglobin, computational studies have investigated the reactivity of alkyl isocyanides, including cyclohexyl isocyanide (structurally similar to hexyl isocyanide), in cycloaddition reactions. [] These studies provide insights into the electronic and steric factors governing isocyanide reactivity and could be extended to model their interactions with biological systems like hemoglobin.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)



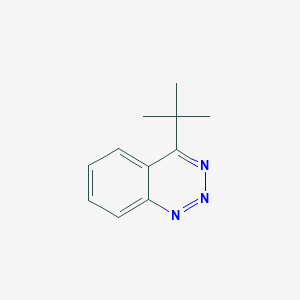

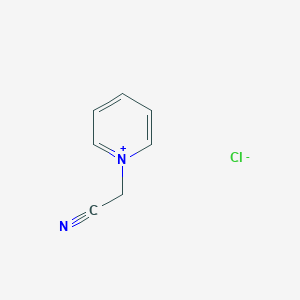


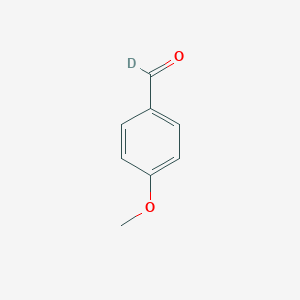
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)
